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Compound of Interest

Compound Name:
4-Chloro-6-Ethyl-2-

Methylquinoline

CAS No.: 123638-09-5

Cat. No.: B050504 Get Quote

Compound Identity:

IUPAC Name: 4-Chloro-6-ethyl-2-methylquinoline[1]

CAS Number: 123638-09-5[1][2]

Molecular Formula:

[1]

Molecular Weight: 205.68 g/mol [1][2]

Executive Summary & Application Context
4-Chloro-6-ethyl-2-methylquinoline is a functionalized quinoline intermediate primarily used

in the synthesis of antimalarial agents, kinase inhibitors, and complex heterocyclic scaffolds.[1]

Its structural core—a 2,4-disubstituted quinoline ring—provides two distinct electrophilic sites

for further functionalization: the 4-chloro position (highly reactive toward nucleophilic aromatic

substitution,

) and the 2-methyl group (susceptible to radical halogenation or condensation reactions).[1]
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Accurate spectral characterization is critical to distinguish this compound from its regioisomers

(e.g., 7-ethyl or 8-ethyl analogs) which may form during non-selective Skraup or Doebner-Miller

syntheses.[1]

Synthesis & Impurity Profiling
To understand the spectral data, one must understand the origin of the molecule. The most

high-fidelity route involves the Conrad-Limpach synthesis, which dictates the impurity profile

seen in raw spectra.[1]

Synthetic Pathway
The synthesis typically proceeds via the condensation of 4-ethylaniline with ethyl acetoacetate,

followed by thermal cyclization and chlorination.

4-Ethylaniline β-Anilinocrotonate
(Intermediate)

+ EAA
- H2O

Ethyl Acetoacetate

6-Ethyl-2-methyl-
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Cyclization
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2-Methylquinoline

POCl3
Chlorination

Click to download full resolution via product page

Figure 1: Conrad-Limpach synthetic route.[1] Note that incomplete chlorination results in a

characteristic broad -OH stretch in IR and a downfield shift in NMR (hydroxy-tautomer).[1]

Spectral Analysis: Nuclear Magnetic Resonance
(NMR)
H NMR Characterization
The proton NMR spectrum is defined by three distinct zones: the aliphatic ethyl group, the

isolated 2-methyl singlet, and the aromatic region.

Solvent:

(Chloroform-d) Frequency: 400 MHz (Recommended)[1]
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

8.05
Doublet (

Hz)
1H H-8

Deshielded by

Quinoline

Nitrogen; ortho-

coupling to H-7.

[1]

7.85 Singlet (Broad) 1H H-5

Meta to N, ortho

to Ethyl. Often

shows fine meta-

coupling (

Hz).[1]

7.55
Doublet of

Doublets
1H H-7

Coupling with H-

8 (

) and H-5 (

).[1]

7.35 Singlet 1H H-3

Diagnostic Peak.

The 3-H proton is

shielded by the

4-Cl group

relative to

unsubstituted

quinoline.[1]

2.85
Quartet (

Hz)
2H Ethyl

Benzylic protons;

coupling with

methyl triplet.[1]

2.70 Singlet 3H 2-Methyl

Characteristic

singlet for 2-

methylquinolines.

[1]
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1.35
Triplet (

Hz)
3H Ethyl Terminal methyl

group.[1]

Expert Note on Regioisomerism: If the synthesis used a meta-substituted aniline, you would

obtain a mixture of 5-ethyl and 7-ethyl isomers.[1]

6-Ethyl (Target): H-5 is a singlet (or fine doublet).[1]

7-Ethyl Isomer: H-8 is a singlet.[1]

5-Ethyl Isomer: Vicinal coupling (H-6, H-7, H-8) creates a multiplet pattern; no isolated

aromatic singlets.[1]

C NMR Overview
Key carbon environments to verify:

158.0: C-2 (Quaternary, adjacent to N).

148.0: C-8a (Quaternary bridgehead).[1]

142.0: C-4 (Quaternary, C-Cl bond).[1]

120-130: Aromatic CH carbons.[1]

29.0: Ethyl methylene.

25.0: 2-Methyl group.[1]

15.0: Ethyl methyl.

Mass Spectrometry (MS) Profiling[1]
Mass spectrometry provides the definitive confirmation of the halogenation state.

Ionization & Isotopic Pattern
Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).
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Molecular Ion (

): The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between
the

and

peaks.

m/z (Mass-to-
Charge)

Intensity Identity Explanation

205.1 100%
(

)

Base peak (or near

base).[1]

207.1 ~32%
(

)

Confirms presence of

one Chlorine atom.

170.1 Variable

Loss of Chlorine

radical (typical in EI).

[1]

190.1 Variable
Loss of methyl from

ethyl group.[1]

Fragmentation Logic
The fragmentation pathway under Electron Impact (EI) involves the sequential loss of the

halogen and alkyl chains.
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Molecular Ion (M+)
m/z 205/207

[M - Cl]+
m/z 170

- Cl•

[M - CH3]+
m/z 190

- CH3• (Benzylic cleavage)

[M - Ethyl]+
m/z 176

- C2H5•

Further fragmentation

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in EI-MS.

Infrared Spectroscopy (IR)[1][4]
The IR spectrum is most useful for confirming the absence of the precursor (4-

hydroxyquinoline).

Absence of -OH: The precursor has a broad, strong band at 3000-3400

(O-H stretch) and a carbonyl-like stretch at 1640

(due to the quinolone tautomer).[1] The target 4-chloro compound should lack these.

C-Cl Stretch: A strong, sharp band in the 700–800

region.[1]

C=N / C=C Aromatic: Distinct bands at 1580

and 1490

.[1]

Aliphatic C-H: Just below 3000
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(2960, 2920

) due to the ethyl and methyl groups.[1]

Experimental Protocols
Protocol A: NMR Sample Preparation

Mass: Weigh 5–10 mg of the solid compound.

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

Filtration: If the solution is cloudy (indicating inorganic salts from the POCl3 quench), filter

through a small plug of glass wool into the NMR tube.

Acquisition: Run 16 scans for

H and 256–1024 scans for

C.

Protocol B: LC-MS Verification[1]
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and ESI+ Mode (Scan 100–500 m/z).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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